molecular formula C6H11NO3 B14042575 Methyl 2-[(oxetan-3-yl)amino]acetate

Methyl 2-[(oxetan-3-yl)amino]acetate

Cat. No.: B14042575
M. Wt: 145.16 g/mol
InChI Key: NQTGJWYGDSNYRM-UHFFFAOYSA-N
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Description

Methyl 2-[(oxetan-3-yl)amino]acetate: is a chemical compound that features an oxetane ring, which is a four-membered cyclic ether

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(oxetan-3-yl)amino]acetate typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetate . The starting material, oxetan-3-one, undergoes a Horner–Wadsworth–Emmons reaction with methyl-2-(dimethoxyphosphoryl)acetate to yield methyl (oxetan-3-ylidene)acetate . This intermediate is then treated with various amines to produce the target compound .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthetic routes described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[(oxetan-3-yl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: The oxetane ring can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the oxetane ring or the amino group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives with additional oxygen functionalities, while reduction may produce amine derivatives.

Scientific Research Applications

Methyl 2-[(oxetan-3-yl)amino]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[(oxetan-3-yl)amino]acetate involves its interaction with various molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

  • Methyl 2-amino-2-(oxetan-3-yl)acetate
  • Methyl 2-(oxetan-3-yl)-2-[(2,2,2-trifluoroethyl)amino]acetate

Comparison: Methyl 2-[(oxetan-3-yl)amino]acetate is unique due to its specific substitution pattern on the oxetane ring. This structural feature can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different pharmacological properties or chemical reactivity, making it a valuable compound for research and development .

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

methyl 2-(oxetan-3-ylamino)acetate

InChI

InChI=1S/C6H11NO3/c1-9-6(8)2-7-5-3-10-4-5/h5,7H,2-4H2,1H3

InChI Key

NQTGJWYGDSNYRM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC1COC1

Origin of Product

United States

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